N6-(2,4-dimethoxyphenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Description
N6-(2,4-dimethoxyphenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C22H24N6O2 and its molecular weight is 404.474. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, including variations of the core structure, demonstrates the versatility of these compounds in forming stoichiometric hydrates and solvent-free forms. These molecules are linked into hydrogen-bonded sheets or three-dimensional frameworks depending on their specific substitutions and hydration states. The study highlights the significance of intramolecular C-H...pi(arene) hydrogen bonding in determining the molecules' conformations (Trilleras et al., 2008).
Thermal and Optical Properties
Research into the thermal stability and optical properties of novel polyimides derived from diamine monomers containing heterocyclic pyridine and triphenylamine groups shows that these materials have high glass transition temperatures and are soluble in various organic solvents. The protonated forms of these polymers exhibit strong fluorescence, indicating potential applications in fluorescent materials and sensors (Wang et al., 2008).
Adenosine Receptor Affinity
Compounds related to the pyrazolo[3,4-d]pyrimidine structure have been studied for their affinity to A1 adenosine receptors, suggesting potential applications in the development of therapeutic agents targeting various central nervous system disorders. The research identified specific substituents that enhance receptor affinity, providing insights into the design of more effective drug molecules (Harden et al., 1991).
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine-linked pyrazole heterocyclics under microwave irradiation has been explored for their insecticidal and antibacterial potential. This research demonstrates the versatility of pyrazolo[3,4-d]pyrimidine derivatives in developing new agents for pest control and antimicrobial applications (Deohate & Palaspagar, 2020).
Fluorinated Polyimides
Studies on fluorinated polyimides derived from novel diamine monomers reveal that these materials possess low water absorption rates, low dielectric constants, and high thermal stability. Such properties make them suitable for applications in electronics and aerospace industries, where materials with high performance and reliability are required (Banerjee et al., 2003).
Properties
IUPAC Name |
6-N-(2,4-dimethoxyphenyl)-4-N-(2,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c1-13-6-8-17(14(2)10-13)24-20-16-12-23-28(3)21(16)27-22(26-20)25-18-9-7-15(29-4)11-19(18)30-5/h6-12H,1-5H3,(H2,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWUIPMSQCNPMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4=C(C=C(C=C4)OC)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.